molecular formula C8H8Cl2O B1477951 2,5-Dichloro-3-methylbenzyl alcohol CAS No. 1807180-27-3

2,5-Dichloro-3-methylbenzyl alcohol

Cat. No.: B1477951
CAS No.: 1807180-27-3
M. Wt: 191.05 g/mol
InChI Key: ABYWUGCPNBEIHJ-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-methylbenzyl alcohol (hypothetical structure based on nomenclature) is a chlorinated benzyl alcohol derivative featuring chlorine atoms at the 2- and 5-positions of the benzene ring and a methyl group at the 3-position. Its molecular formula is inferred as C₈H₈Cl₂O (molecular weight: ~191.05), structurally analogous to compounds like 2,4-dichloro-α-methylbenzyl alcohol (CAS 1475-13-4, ). While direct data for this compound is absent in the provided evidence, comparisons with structurally similar dichlorobenzyl alcohols and methyl-substituted analogs highlight trends in properties and applications.

Properties

IUPAC Name

(2,5-dichloro-3-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYWUGCPNBEIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physical Properties

Key physical and structural data for related compounds are summarized below:

Compound Name CAS Number Molecular Formula Molecular Weight Boiling Point (°C) Melting Point (°C) Key Features
2,5-Dichloro-3-methylbenzyl alcohol (hypothetical) N/A C₈H₈Cl₂O 191.05 N/A N/A Chlorine (2,5), methyl (3)
3,5-Dichlorobenzyl alcohol 60211-57-6 C₇H₆Cl₂O 177.02 N/A 79–82 Chlorine (3,5), no methyl
2,4-Dichloro-α-methylbenzyl alcohol 1475-13-4 C₈H₈Cl₂O 191.05 125–126 (7 mmHg) N/A Chlorine (2,4), α-methyl
2,6-Dichlorobenzyl alcohol 15258-73-8 C₇H₆Cl₂O 177.03 N/A N/A Chlorine (2,6)
2,5-Dichlorobenzyl alcohol 34145-05-6 C₇H₆Cl₂O 177.02 N/A N/A Chlorine (2,5)

Key Observations :

  • Molecular Weight: Methyl substitution (e.g., 2,4-dichloro-α-methylbenzyl alcohol) increases molecular weight by ~14 Da compared to non-methylated analogs (e.g., 2,5-dichlorobenzyl alcohol).
  • Melting Points : 3,5-Dichlorobenzyl alcohol has a defined melting point (79–82°C), while methylated variants lack such data, suggesting altered crystallinity .
  • Boiling Points: The α-methyl group in 2,4-dichloro-α-methylbenzyl alcohol lowers boiling point (125–126°C at 7 mmHg) compared to non-methylated analogs due to reduced polarity .

Preparation Methods

Reduction of Corresponding Benzyl Chlorides or Benzaldehydes

A common approach involves the reduction of 2,5-dichloro-3-methylbenzyl chloride or the corresponding aldehyde to the benzyl alcohol.

  • Starting materials: 2,5-dichloro-3-methylbenzyl chloride or 2,5-dichloro-3-methylbenzaldehyde.
  • Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation using palladium or Raney nickel catalysts.
  • Solvents: Ethanol, tetrahydrofuran (THF), or other organic solvents.
  • Conditions: Typically mild temperatures (0–50 °C) under inert atmosphere to avoid side reactions.
  • Example: Catalytic hydrogenation of 2-chloromethyl-3-methyl diphenyl derivatives under 0.1–0.6 MPa hydrogen pressure at 50–70 °C using Raney nickel or palladium on carbon catalysts yields the corresponding benzyl alcohol with high efficiency.

Chlorination of 3-methylbenzyl Alcohol Derivatives

Another route involves selective chlorination of methyl-substituted benzyl alcohols to introduce chlorine atoms at the 2- and 5-positions.

  • Reagents: Chlorine gas or chlorinating agents such as sulfuryl chloride (SO2Cl2).
  • Conditions: Controlled temperature (40–120 °C) under lighting or photochemical conditions to direct substitution.
  • Purification: Extraction and vacuum distillation to isolate the chlorinated benzyl alcohol.
  • Notes: Careful control of chlorine molar ratios and reaction times is critical to avoid over-chlorination or side products.

Reduction of 2,5-Dichloro-3-methylbenzoic Acid Derivatives

  • Process: Reduction of 2,5-dichloro-3-methylbenzoic acid or its esters using reducing agents such as potassium borohydride in the presence of zinc chloride and tetrahydrofuran.
  • Reaction: The carboxylic acid group is reduced to the corresponding benzyl alcohol.
  • Example: A patent describes the reduction of 3,5-dichlorobenzoic acid (structurally similar) with potassium borohydride in THF under vacuum and nitrogen atmosphere, followed by workup and crystallization to obtain high purity benzyl alcohol derivatives.

Comparative Data Table of Preparation Methods

Method Type Starting Material Reducing Agent / Reagent Conditions Yield (%) Notes
Catalytic hydrogenation 2-chloromethyl-3-methyl diphenyl Raney nickel, Pd/C + H2 0.1–0.6 MPa H2, 50–70 °C, 6–10 h 90–98 High purity, recyclable catalyst
Chemical reduction (NaBH4, LiAlH4) 2,5-dichloro-3-methylbenzyl chloride or aldehyde NaBH4, LiAlH4 Room temp, inert atmosphere 80–95 Requires careful quenching and workup
Chlorination 3-methylbenzyl alcohol Cl2 gas or SOCl2 40–120 °C, light or reflux 70–85 Controlled chlorination needed
Reduction of acid derivatives 2,5-dichloro-3-methylbenzoic acid KBH4 + ZnCl2 in THF Vacuum, N2 atmosphere, reflux 75–90 Multi-step, requires purification
Biocatalytic reduction (prospective) 2,5-dichloro-3-methylacetophenone Ketoreductase enzymes Mild aqueous, pH 6.5–7.5 N/A Environmentally friendly, high selectivity

Q & A

Q. What role does steric hindrance play in the compound’s catalytic hydrogenation efficiency?

  • Methodology : Compare hydrogenation rates using Pd/C vs. Raney Ni. Use <sup>13</sup>C NMR to track deuterium incorporation. Steric effects from the 3-methyl group may reduce catalyst accessibility, requiring higher H2 pressures (5–10 bar) .

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